

Spectroscopic Characterization of 5-Chloronicotinohydrazide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-chloronicotinohydrazide**

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This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize **5-chloronicotinohydrazide**, a key intermediate in pharmaceutical and agrochemical research. As a derivative of nicotinic acid (Vitamin B3), its structural elucidation is paramount for ensuring purity, understanding reactivity, and confirming its identity in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and its Spectroscopic Implications

5-Chloronicotinohydrazide possesses a substituted pyridine ring and a hydrazide functional group. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, combined with the functionalities of the hydrazide group (-CONHNH₂), gives rise to a unique and predictable spectroscopic signature. Understanding these structural features is fundamental to interpreting the data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of **5-chloronicotinohydrazide** in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **5-chloronicotinohydrazide** is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group. The electronegativity of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region (δ 7.0-9.0 ppm).[1][2]

Table 1: Predicted ^1H NMR Chemical Shifts for **5-Chloronicotinohydrazide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8 - 9.0	d	~2.0 (^4J)
H-4	~8.2 - 8.4	dd	~8.0 (^3J), ~2.0 (^4J)
H-6	~7.5 - 7.7	d	~8.0 (^3J)
-NH-	~9.5 - 10.5	br s	-
-NH ₂	~4.5 - 5.5	br s	-

Note: Chemical shifts are solvent-dependent. These predictions are based on typical values for similar pyridine derivatives.[1][3] The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine substituent.[4]

Table 2: Predicted ^{13}C NMR Chemical Shifts for **5-Chloronicotinohydrazide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~150 - 152
C-3	~130 - 132
C-4	~140 - 142
C-5	~135 - 137
C-6	~123 - 125
C=O	~165 - 170

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Step-by-Step Methodology (ATR Technique):

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.
- Sample Application: Place a small amount of the solid **5-chloronicotinohydrazide** sample onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of **5-chloronicotinohydrazide**. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule $[M+H]^+$. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks.

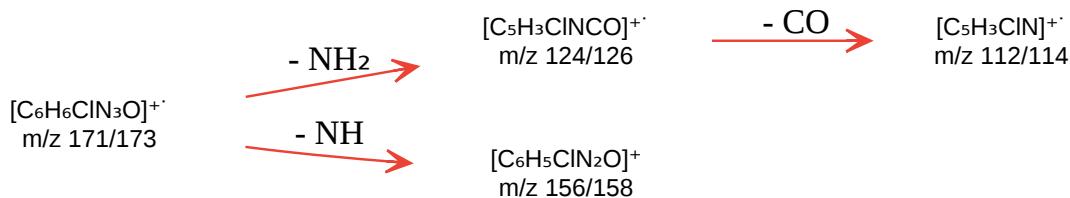
Table 4: Predicted m/z Values for Key Ions of **5-Chloronicotinohydrazide**

Ion	Formula	Predicted m/z
$[M+H]^+ (^{35}\text{Cl})$	$\text{C}_6\text{H}_7\text{ClN}_3\text{O}^+$	172.03
$[M+H]^+ (^{37}\text{Cl})$	$\text{C}_6\text{H}_7\text{ClN}_3\text{O}^+$	174.03
$[M+\text{Na}]^+ (^{35}\text{Cl})$	$\text{C}_6\text{H}_6\text{ClN}_3\text{ONa}^+$	194.01
$[M+\text{Na}]^+ (^{37}\text{Cl})$	$\text{C}_6\text{H}_6\text{ClN}_3\text{ONa}^+$	196.01

Fragmentation Pattern

Under higher energy conditions (e.g., Electron Ionization - EI or Collision-Induced Dissociation - CID), **5-chloronicotinohydrazide** will fragment in a predictable manner.

Key Fragmentation Pathways



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Caption: Plausible fragmentation pathway for **5-chloronicotinohydrazide**.

Common fragmentation pathways for hydrazides include the loss of NH_2NH and cleavage of the $\text{CO}-\text{NH}$ bond. [5] The pyridine ring itself is relatively stable, but fragmentation can occur via the loss of CO , leading to a chloropyridine fragment.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of **5-chloronicotinohydrazide**, providing both separation and mass analysis.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of **5-chloronicotinohydrazide** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol.
- LC Separation: Inject the sample onto an appropriate HPLC or UPLC column (e.g., C18) to separate it from any impurities.
- MS Analysis: The eluent from the LC is introduced into the mass spectrometer. For molecular weight determination, a soft ionization technique like ESI is preferred.
- Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) and confirm the isotopic pattern for the chlorine atom. If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of **5-chloronicotinohydrazide** using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this and other related molecules in a research and development setting. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists, ensuring the integrity and quality of their chemical entities.

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